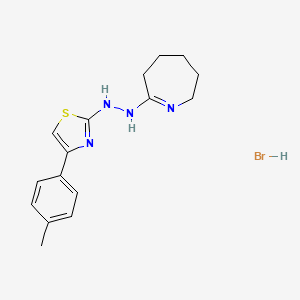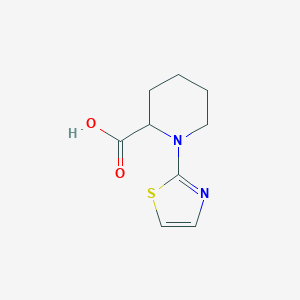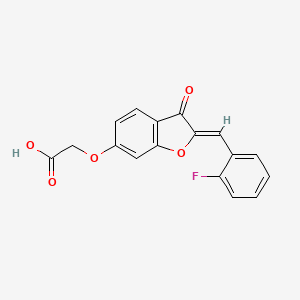![molecular formula C26H24FN3O2S2 B2955795 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-51-5](/img/structure/B2955795.png)
3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a multifaceted compound known for its unique chemical structure. This compound falls under the category of thienopyrimidines and is significant for its potential in various fields like pharmaceuticals and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide generally involves multi-step organic reactions. Initial steps often include the formation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group. Next, a series of nucleophilic substitution reactions incorporate the allyl and phenethyl groups. Typically, this involves the use of solvents like dichloromethane and catalysts such as palladium-based catalysts for coupling reactions.
Industrial Production Methods
For industrial-scale production, flow chemistry and automated synthesis platforms are used to streamline the process, ensuring high yields and reproducibility. The reaction conditions are tightly controlled, often employing continuous-flow reactors to optimize temperature, pressure, and reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the thieno ring structure.
Reduction: : Reduction reactions might modify the ketone group within the structure.
Substitution: : Common in functionalizing the molecule for specific applications.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituting Agents: : Halogenation agents, sulfonating agents.
Major Products
Depending on the reaction, products can include various derivatives of the original compound, often enhancing or modifying its properties for targeted applications.
Aplicaciones Científicas De Investigación
3-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is significant in several research areas:
Chemistry: : Used as a precursor for complex organic syntheses.
Biology: : Investigated for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: : Applied in the development of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The compound exerts its effects primarily through binding interactions with specific molecular targets, such as enzymes and receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. For instance, it might inhibit enzyme activity or block receptor sites, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Compared to similar thienopyrimidine derivatives, 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide exhibits unique properties:
3-Allyl-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-one: : Similar but lacks the phenethylpropanamide moiety.
N-Phenethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives: : Display different binding affinities and biological activities.
The uniqueness of this compound lies in its specific substituents, conferring distinct chemical and biological properties, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S2/c1-2-15-30-25(32)23-21(19-8-10-20(27)11-9-19)17-34-24(23)29-26(30)33-16-13-22(31)28-14-12-18-6-4-3-5-7-18/h2-11,17H,1,12-16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXXKLNPZBHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)

![ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2955717.png)
![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)

![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)
![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)
![N-butyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2955725.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2955727.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)

![Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2955733.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
